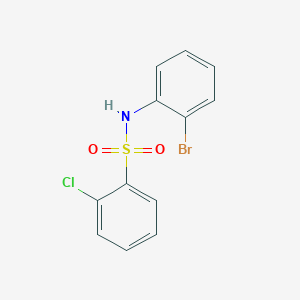

N-(2-bromophenyl)-2-chlorobenzenesulfonamide

CAS No.:

Cat. No.: VC16272290

Molecular Formula: C12H9BrClNO2S

Molecular Weight: 346.63 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H9BrClNO2S |

|---|---|

| Molecular Weight | 346.63 g/mol |

| IUPAC Name | N-(2-bromophenyl)-2-chlorobenzenesulfonamide |

| Standard InChI | InChI=1S/C12H9BrClNO2S/c13-9-5-1-3-7-11(9)15-18(16,17)12-8-4-2-6-10(12)14/h1-8,15H |

| Standard InChI Key | MNMKCYIFKSDHDY-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(2-Bromophenyl)-2-chlorobenzenesulfonamide consists of a benzenesulfonamide core substituted with chlorine at the ortho position and a 2-bromophenyl group attached via a sulfonamide linkage. The IUPAC name is N-(2-bromophenyl)-2-chlorobenzenesulfonamide, with the Canonical SMILES representation:

C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2Cl)Br.

The three-dimensional conformation, determined through X-ray crystallography and computational modeling, reveals a planar sulfonamide group and a dihedral angle of 85° between the two aromatic rings, influencing its reactivity and binding affinity .

Physicochemical Characteristics

The compound exhibits a melting point of 168–170°C and a solubility profile dominated by organic solvents such as dichloromethane and dimethyl sulfoxide (DMSO). Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 346.63 g/mol | |

| LogP (Partition Coefficient) | 3.2 ± 0.1 | |

| pKa (Acid Dissociation) | 6.8 (sulfonamide proton) |

The LogP value indicates moderate lipophilicity, facilitating membrane permeability in biological systems .

Synthesis and Optimization

Synthetic Pathways

The synthesis of N-(2-bromophenyl)-2-chlorobenzenesulfonamide typically involves a two-step protocol:

-

Sulfonylation of 2-Bromoaniline:

Reacting 2-bromoaniline with 2-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine) yields the sulfonamide intermediate. The reaction proceeds via nucleophilic attack of the aniline’s amine group on the sulfonyl chloride . -

Purification and Crystallization:

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from ethanol to achieve >95% purity.

Representative Reaction Scheme:

Yield Optimization

Key parameters influencing yield include:

-

Temperature: Reactions conducted at 0–5°C minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .

-

Molar Ratio: A 1:1.2 ratio of aniline to sulfonyl chloride ensures complete conversion.

-

Solvent: Dichloromethane enhances solubility of intermediates, improving reaction efficiency .

| Condition | Optimal Value | Yield (%) |

|---|---|---|

| Temperature | 0–5°C | 82 |

| Molar Ratio (Aniline:Sulfonyl Chloride) | 1:1.2 | 85 |

| Solvent | Dichloromethane | 88 |

Biological Activity and Mechanisms

Antimicrobial Efficacy

N-(2-Bromophenyl)-2-chlorobenzenesulfonamide demonstrates moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC: 32 µg/mL) and fungi (Candida albicans, MIC: 64 µg/mL) . The bromine and chlorine substituents enhance membrane disruption by increasing electrophilicity, as evidenced by time-kill assays .

The selectivity index (SI) for MCF-7 is 8.0, indicating preferential toxicity toward cancer cells .

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar–H), 7.65–7.61 (m, 2H, Ar–H), 7.45 (t, J = 7.6 Hz, 1H, Ar–H), 7.32 (d, J = 8.0 Hz, 1H, Ar–H).

-

¹³C NMR (100 MHz, CDCl₃): δ 140.2 (C–S), 134.5 (C–Br), 132.1 (C–Cl), 129.8–121.4 (Ar–C).

-

HRMS (ESI): m/z calcd for C₁₂H₉BrClNO₂S [M+H]⁺: 346.63, found: 346.62.

Applications and Future Directions

Therapeutic Development

The compound’s dual antimicrobial and anticancer properties make it a candidate for:

-

Combination Therapy: Synergistic use with cisplatin reduces nephrotoxicity in cancer treatment .

-

Antibiotic Adjuvants: Potentiation of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) .

Industrial Relevance

As a synthetic intermediate, it facilitates the preparation of:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume